

3-Aminoquinolin-6-OL chemical structure and properties

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Compound of Interest

Compound Name: 3-Aminoquinolin-6-OL

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An In-depth Technical Guide to 3-Aminoquinolin-6-ol

This guide provides a comprehensive technical overview of **3-Aminoquinolin-6-ol**, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core chemical identity, physicochemical and spectroscopic properties, plausible synthetic routes, and potential applications, grounding all information in established scientific principles and authoritative sources.

Section 1: Core Compound Identification and Structure

3-Aminoquinolin-6-ol is a bifunctional aromatic heterocycle. Its structure, featuring a quinoline core substituted with both an amino group and a hydroxyl group, makes it a versatile scaffold and a valuable building block in the synthesis of more complex molecules. The presence of these functional groups at positions 3 and 6 offers specific vectors for chemical modification and interaction with biological targets.

1.1. Chemical Structure

The structure consists of a fused bicyclic system of a benzene ring and a pyridine ring. The hydroxyl (-OH) group is located at position 6 on the benzene ring portion, while the amino (-NH₂) group is at position 3 on the pyridine ring.

Caption: 2D Chemical Structure of **3-Aminoquinolin-6-ol**.

1.2. Compound Identifiers

Property	Value	Source
IUPAC Name	3-aminoquinolin-6-ol	[1]
Synonym	6-Quinolinol, 3-amino-	[2]
CAS Number	727650-61-5	[2]
Molecular Formula	C ₉ H ₈ N ₂ O	[2]
Molecular Weight	160.17 g/mol	[2]
SMILES	C1=CC2=NC=C(C=C2C=C1O) N	[2]

Section 2: Physicochemical and Spectroscopic Properties

The accurate characterization of a compound's properties is fundamental for its application in research and development.

2.1. Physicochemical Data

Property	Value	Source / Rationale
Purity	≥98% (Commercially available)	[2]
Appearance	Expected to be a solid at room temperature.	Based on related aminoquinolines.[3]
Storage	4°C, protect from light, stored under nitrogen.	[2]
Solubility	Expected to be soluble in polar organic solvents like DMSO and methanol.	Based on functional groups and properties of similar compounds.[4]
Melting Point	No data available.	-
Boiling Point	No data available.	-

2.2. Predicted Spectroscopic Profile

While specific experimental spectra for **3-Aminoquinolin-6-ol** are not widely published, a predicted profile can be constructed based on its functional groups and data from analogous structures.[5][6]

- ¹H NMR (Proton NMR):
 - Aromatic Protons (6H): Multiple signals are expected in the ~6.5-8.5 ppm range. The exact chemical shifts and coupling patterns will depend on the electronic effects of the -NH₂ and -OH groups.
 - Amine Protons (-NH₂, 2H): A broad singlet is anticipated, likely in the ~4.0-6.0 ppm range. Its position is solvent-dependent and the signal will exchange with D₂O.
 - Hydroxyl Proton (-OH, 1H): A broad singlet is expected, the position of which is highly dependent on solvent and concentration. This signal will also exchange with D₂O.
- ¹³C NMR (Carbon-13 NMR):

- Aromatic Carbons (9C): Nine distinct signals are expected in the aromatic region (~100-160 ppm). The carbons directly attached to the nitrogen and oxygen atoms (C3, C6, and carbons adjacent to the ring nitrogen) will have their chemical shifts significantly influenced by these heteroatoms.
- FT-IR (Infrared) Spectroscopy:
 - O-H Stretch: A broad absorption band around 3200-3600 cm^{-1} is characteristic of the hydroxyl group.
 - N-H Stretch: Two sharp peaks (for symmetric and asymmetric stretching) are expected in the 3300-3500 cm^{-1} region, characteristic of the primary amine.
 - C=C and C=N Stretches: Multiple sharp bands in the 1450-1650 cm^{-1} region will correspond to the aromatic quinoline core.
 - C-O Stretch: An absorption band in the 1200-1300 cm^{-1} region is expected for the aryl C-O bond.
- UV-Vis Spectroscopy:
 - The extended π -conjugated system of the quinoline ring is expected to produce strong absorbance bands in the UV region, likely with maxima (λ_{max}) between 250-400 nm, corresponding to $\pi \rightarrow \pi^*$ and $\text{n} \rightarrow \pi^*$ electronic transitions.^[7]

Section 3: Proposed Synthesis Methodology

A direct, published synthesis for **3-Aminoquinolin-6-ol** is not readily available. However, a plausible and robust synthetic route can be designed by adapting established methodologies for quinoline synthesis, such as the Skraup or Friedländer reactions, combined with standard functional group manipulations.^{[8][9]} The following multi-step protocol outlines a logical approach.

Rationale: This strategy involves first constructing a 6-methoxyquinoline core, which is a common precursor as the methoxy group is a stable protecting group for the phenol. Subsequently, nitration followed by reduction provides the 3-amino functionality. The final step is demethylation to reveal the 6-hydroxyl group.

Caption: Proposed Synthetic Workflow for **3-Aminoquinolin-6-ol**.

Step-by-Step Experimental Protocol:

- Synthesis of 6-Methoxyquinoline (Skraup Reaction):
 - To a flask charged with 4-methoxyaniline, add glycerol. Cool the mixture in an ice bath.
 - Slowly add concentrated sulfuric acid while stirring, maintaining a low temperature.
 - Add an oxidizing agent (e.g., arsenic pentoxide or a milder alternative like iodine).
 - Heat the reaction mixture carefully under reflux for several hours. The reaction is highly exothermic and requires careful temperature control.
 - Monitor the reaction by Thin Layer Chromatography (TLC).
 - Upon completion, cool the mixture and pour it into a large volume of water. Neutralize with a base (e.g., NaOH solution) until the product precipitates.
 - Isolate the crude product by filtration and purify by recrystallization or column chromatography to yield 6-methoxyquinoline.
- Nitration to 6-Methoxy-3-nitroquinoline:
 - Dissolve 6-methoxyquinoline in concentrated sulfuric acid at 0°C.
 - Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, keeping the temperature below 5°C. The 3-position is activated towards electrophilic substitution.
 - Stir the reaction at low temperature for a few hours, then allow it to warm to room temperature.
 - Pour the mixture over crushed ice to precipitate the product.
 - Filter, wash with water until neutral, and dry the solid to obtain 6-methoxy-3-nitroquinoline.
- Reduction to 3-Amino-6-methoxyquinoline:

- Suspend 6-methoxy-3-nitroquinoline in ethanol or hydrochloric acid.
- Add a reducing agent, such as tin(II) chloride (SnCl_2) in HCl, or perform catalytic hydrogenation with H_2 gas and a palladium on carbon (Pd/C) catalyst.^[9]
- Heat the mixture if necessary to drive the reaction to completion.
- After the reaction is complete, neutralize the mixture and extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer, concentrate it, and purify the residue to yield 3-amino-6-methoxyquinoline.

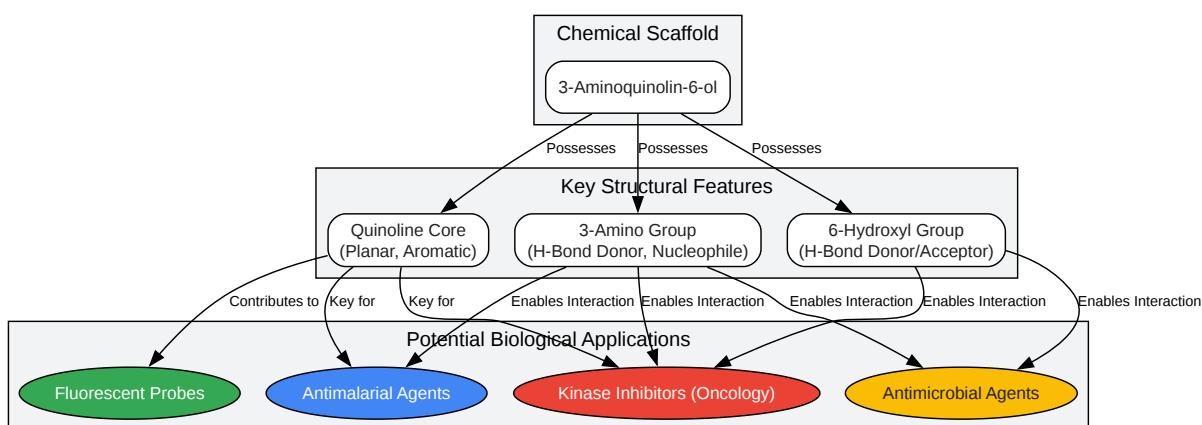
- Demethylation to **3-Aminoquinolin-6-ol**:
- Dissolve 3-amino-6-methoxyquinoline in a suitable anhydrous solvent like dichloromethane (DCM).
- Cool the solution to a low temperature (e.g., -78°C) under an inert atmosphere (nitrogen or argon).
- Add a strong Lewis acid, such as boron tribromide (BBr_3), dropwise. This is a highly effective reagent for cleaving aryl methyl ethers.
- Allow the reaction to slowly warm to room temperature and stir overnight.
- Quench the reaction carefully by adding methanol or water.
- Adjust the pH to neutral or slightly basic to precipitate the final product, **3-Aminoquinolin-6-ol**.
- Filter the solid, wash thoroughly, and dry under vacuum. Further purification can be achieved by recrystallization.

Section 4: Applications and Biological Relevance

The aminoquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.^[8] Derivatives are prominent as antimalarial, antimicrobial, and

anticancer agents.[8][9] The specific arrangement of functional groups in **3-Aminoquinolin-6-ol** suggests several promising avenues for research and drug development.

- **Antimalarial Drug Discovery:** 6-aminoquinolines are critical intermediates in the synthesis of next-generation antimalarial drugs, designed to combat resistance to existing therapies.[9] The 3-amino-6-ol scaffold could be elaborated to create novel derivatives for screening against *Plasmodium falciparum*.
- **Kinase Inhibitors:** The quinoline core is a common feature in many small-molecule kinase inhibitors used in oncology. The amino and hydroxyl groups of **3-Aminoquinolin-6-ol** provide key hydrogen bonding donors and acceptors that can be exploited to achieve potent and selective binding to enzyme active sites.
- **Fluorescent Probes:** Aminoquinoline derivatives often exhibit fluorescent properties.[10] This compound could serve as a core structure for developing fluorescent probes to study biological processes or for use in high-throughput screening assays.
- **Antimicrobial Agents:** The general class of aminoquinolines has demonstrated activity against various bacterial and fungal pathogens.[8]



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Caption: Relationship between Structure and Potential Applications.

Section 5: Safety and Handling

While specific toxicological data for **3-Aminoquinolin-6-ol** is not available, data from related aminoquinolines dictates that it should be handled with care in a controlled laboratory environment.[11]

- General Handling: Use only in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12] Avoid breathing dust and prevent contact with skin and eyes.[13]
- First Aid Measures:
 - Skin Contact: Wash off immediately with plenty of soap and water. Seek medical attention if irritation occurs.[12]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]
 - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[14]
 - Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[14]
- Fire-Fighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11] Combustion may produce toxic gases such as carbon monoxide and nitrogen oxides.[12]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][13] Keep away from strong oxidizing agents and strong acids.[12]

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